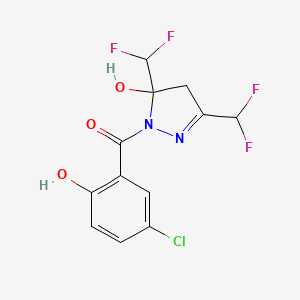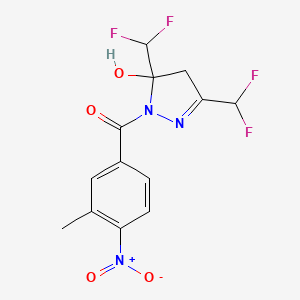
N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, also known as C188-9, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. C188-9 has been shown to have promising effects on various diseases, including cancer, inflammation, and fibrosis.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide works by inhibiting the activity of focal adhesion kinase (FAK), a protein that plays a key role in cell migration, invasion, and survival. By inhibiting FAK, N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide prevents cancer cells from spreading and invading other tissues. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide inhibits the activation of the pro-inflammatory transcription factor NF-κB, leading to its anti-inflammatory effects. Finally, N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide inhibits the activation of TGF-β, a protein that plays a key role in fibrosis.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of FAK and its downstream effectors, leading to decreased cell migration and invasion. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the transcriptional activity of NF-κB, leading to decreased inflammation. Finally, N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activation of TGF-β, leading to decreased fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is its specificity for FAK, which makes it a useful tool for studying the role of FAK in various diseases. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is its poor solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other anti-cancer drugs. Another direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to investigate its potential as a treatment for fibrotic diseases such as pulmonary fibrosis.
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a small molecule inhibitor that has promising therapeutic applications in various diseases. Its specificity for FAK, low toxicity, and anti-inflammatory and anti-fibrotic effects make it a useful compound for lab experiments. Further research is needed to fully explore its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have potential therapeutic applications in various diseases. It has been shown to inhibit the migration and invasion of cancer cells, making it a potential anti-cancer agent. N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit fibrosis, making it a potential treatment for fibrotic diseases such as pulmonary fibrosis.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-25-18-8-4-7-15-12-17(21(24)26-19(15)18)20(23)22-16-10-9-13-5-3-6-14(13)11-16/h4,7-12H,2-3,5-6H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOESMDWGASIQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266207.png)
![1-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266211.png)
![4-ethoxy-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4266212.png)


![6-bromo-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4266245.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4266253.png)



![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B4266276.png)
![8-ethoxy-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266283.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266303.png)